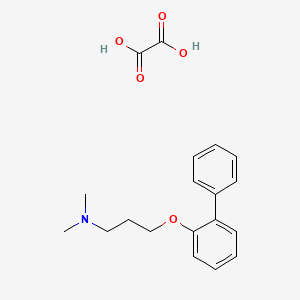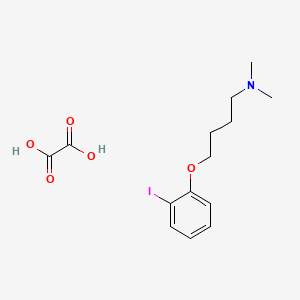![molecular formula C19H21BrClNO6 B4044026 N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4044026.png)
N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine;oxalic acid
Übersicht
Beschreibung
N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine; oxalic acid is a complex organic compound that features a benzyl group, a bromo-chlorophenoxy group, and an ethanamine moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine typically involves multiple steps, including the formation of the bromo-chlorophenoxy intermediate and its subsequent reaction with benzyl and ethanamine groups. Common reagents used in these reactions include bromine, chlorine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization and chromatography to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its effects on various physiological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine include other benzyl and phenoxy derivatives, such as:
- N-benzyl-2-[2-(4-chlorophenoxy)ethoxy]ethanamine
- N-benzyl-2-[2-(4-bromophenoxy)ethoxy]ethanamine
- N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]ethanamine
Uniqueness
What sets N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine apart from similar compounds is its unique combination of bromo and chloro substituents on the phenoxy group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClNO2.C2H2O4/c18-15-6-7-17(16(19)12-15)22-11-10-21-9-8-20-13-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-7,12,20H,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJMGKXFXQHVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4043944.png)

![N-[(4-methoxy-2-pyridinyl)methyl]-N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4043962.png)
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4043967.png)

![[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B4043978.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4043982.png)
![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043988.png)
![N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-butanamine](/img/structure/B4044002.png)
![1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044010.png)
![N-[2-(2-fluorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4044015.png)
![N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044016.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-N',N'-dimethylsuccinamide](/img/structure/B4044033.png)
![7-acetyl-3-(allylthio)-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4044058.png)
